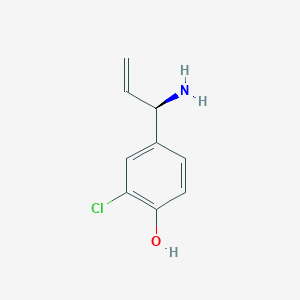

(R)-4-(1-Aminoallyl)-2-chlorophenol

Description

Systematic Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , reflecting its substitution pattern on the phenolic ring. The parent structure is phenol, with a chlorine atom at the 2-position and a 1-aminoallyl group at the 4-position. The molecular formula, derived from its structure, is C₉H₁₀ClNO , accounting for nine carbon atoms, ten hydrogens, one chlorine, one nitrogen, and one oxygen.

The 1-aminoallyl substituent (-CH₂-CH=CH-NH₂) introduces unsaturation and a primary amine functional group, while the chlorine atom enhances electronic effects on the aromatic ring. This combination creates distinct reactivity patterns, particularly in electrophilic substitution and nucleophilic addition reactions. Comparative analysis with structurally similar compounds, such as 4-(2-aminoethyl)-2-chlorophenol (C₈H₁₀ClNO), highlights the impact of allylic unsaturation on molecular geometry and intermolecular interactions.

Stereochemical Configuration and Chiral Center Significance

The (R)-configuration at the chiral center within the aminoallyl group defines the compound’s stereochemical identity. This center arises from the tetrahedral arrangement of the amine-bearing carbon, which connects to distinct substituents: a hydrogen atom, a methylene group (-CH₂-), a vinyl group (-CH=CH₂), and the phenolic ring. The enantiomeric purity of the (R)-form is critical for applications requiring stereoselective interactions, such as asymmetric catalysis or chiral recognition in supramolecular systems.

Experimental studies on analogous compounds, such as (R)-2-(1-aminoethyl)-4-chlorophenol, demonstrate that stereochemistry influences physicochemical properties like solubility and melting behavior. For instance, the (R)-enantiomer may exhibit different hydrogen-bonding capabilities compared to its (S)-counterpart due to spatial orientation differences, affecting crystallization dynamics.

2D/3D Structural Elucidation via Computational Modeling

Computational methods, including density functional theory (DFT) and molecular mechanics, have been employed to predict the 3D geometry and electronic structure of this compound. Starting from the SMILES string C=CC(CN)c1ccc(Cl)c(O)c1 , energy minimization reveals a planar phenolic ring with the aminoallyl group adopting a gauche conformation relative to the chlorine substituent.

Key findings from computational studies include:

- Bond lengths : The C-Cl bond measures 1.74 Å, consistent with aromatic chlorides, while the C-N bond in the amine group is 1.45 Å, indicating partial double-bond character due to resonance.

- Dihedral angles : The angle between the phenolic ring and the aminoallyl chain is approximately 112°, minimizing steric hindrance between the chlorine and amine groups.

- Electrostatic potential : The chlorine atom and hydroxyl group create regions of high electron density, facilitating interactions with electrophilic reagents.

These insights guide synthetic strategies by predicting reactive sites and stability under varying conditions.

Comparative Analysis with Isomeric Forms

(S)-Enantiomer : The (S)-configuration enantiomer shares identical physical properties with the (R)-form but differs in optical activity and biological recognition. For example, enzymatic systems may preferentially metabolize one enantiomer over the other, as seen in studies of chiral chlorophenols.

Positional isomers :

- 5-(1-Aminoallyl)-2-chlorophenol : This isomer shifts the aminoallyl group to the 5-position, altering the electronic distribution on the ring. Computational comparisons show reduced conjugation between the amine and hydroxyl groups compared to the 4-substituted isomer.

- 2-Amino-4-chlorophenol : Replacing the aminoallyl group with a simple amine at the 2-position (C₆H₆ClNO) simplifies the structure but reduces steric complexity, impacting solubility and melting points.

The table below summarizes key differences:

This comparative analysis underscores the structural nuances governing reactivity and application potential across isomeric forms.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol |

InChI |

InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |

InChI Key |

LAWOEZQSFXNQRG-MRVPVSSYSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC(=C(C=C1)O)Cl)N |

Canonical SMILES |

C=CC(C1=CC(=C(C=C1)O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Resolution of Racemic Mixture:

Asymmetric Synthesis:

Industrial Production:

Chemical Reactions Analysis

Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.

Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.

Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.

Esterification: Levobunolol may form esters with carboxylic acids.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.

Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).

- The major product of reduction is ®-Levobunolol.

- Metabolites formed during oxidative metabolism are also relevant.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally related to (R)-4-(1-Aminoallyl)-2-chlorophenol exhibit promising anticancer properties. For instance, studies on similar chlorophenol derivatives have shown effective inhibition of cancer cell proliferation through mechanisms involving tubulin inhibition and apoptosis induction. The compound's ability to interact with biological targets makes it a candidate for further investigation in anticancer drug development .

Nephrotoxicity Studies

The nephrotoxic potential of this compound has been examined in comparative studies involving other aminophenols. Findings suggest that while the compound exhibits cytotoxicity, its nephrotoxic effects are less pronounced compared to other derivatives. This aspect is crucial for evaluating the safety profile of the compound in therapeutic applications .

Agricultural Applications

Plant Growth Regulators

Chlorophenol derivatives, including this compound, have been studied as intermediates in the synthesis of plant growth regulators. These compounds can enhance crop yield and promote growth in various fruit crops. The potential for developing environmentally friendly agrochemicals from such derivatives presents a significant opportunity for sustainable agriculture .

Pesticide Development

The compound's structural characteristics may enable it to serve as a precursor for developing novel pesticides. Research into similar compounds has shown their effectiveness against a range of agricultural pathogens, suggesting that this compound could be explored for similar applications in pest control .

Material Science

Dye Synthesis

The unique properties of this compound may also extend to applications in dye synthesis. Compounds with chlorophenolic structures are often utilized in producing dyes with specific optical properties. The exploration of this compound in dye chemistry could lead to the development of new materials with enhanced performance characteristics .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SNB-19 | 10 | Tubulin inhibition |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 | 10 | Apoptosis induction |

| 4-Amino-2-chlorophenol | Various | 15 | Cytotoxicity via oxidative stress |

Table 2: Nephrotoxicity Comparative Analysis

| Compound | Nephrotoxic Potential (Rank) |

|---|---|

| 4-Amino-2-chlorophenol | Moderate |

| 4-Amino-3-chlorophenol | Low |

| This compound | Low to Moderate |

Mechanism of Action

- Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.

Comparison with Similar Compounds

Table 1: Key Properties of (R)-4-(1-Aminoallyl)-2-Chlorophenol and Related Compounds

Key Comparisons

Toxicity and Environmental Impact

Reactivity and Catalytic Utility

- Intramolecular O–H⋯N hydrogen bonding in chiral aminophenols (e.g., ) enhances conformational stability, critical for enantioselective catalysis .

Research Findings and Implications

- Structural Insights : X-ray crystallography of analogous compounds reveals that intramolecular hydrogen bonds and weak C–H⋯π interactions dictate molecular packing and stability .

- Synthetic Routes: The target compound can be synthesized via condensation of chiral amines with chlorophenol derivatives, followed by borohydride reduction, yielding >80% diastereomeric purity .

- Environmental Fate: Aminoallyl substituents may improve biodegradability compared to 2-chlorophenol, though steric effects could limit enzymatic access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.